N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 941950-19-2
VCID: VC5951309
InChI: InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Molecular Formula: C22H24N4O
Molecular Weight: 360.461

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

CAS No.: 941950-19-2

Cat. No.: VC5951309

Molecular Formula: C22H24N4O

Molecular Weight: 360.461

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide - 941950-19-2

Specification

CAS No. 941950-19-2
Molecular Formula C22H24N4O
Molecular Weight 360.461
IUPAC Name N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27)
Standard InChI Key BWUFHUHVRYTSGM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s architecture integrates three distinct moieties: a quinoxaline ring, a piperidine scaffold, and a 4-methylphenylmethyl group. The quinoxaline system (C₈H₆N₂) contributes aromaticity and planar geometry, facilitating π-π stacking interactions with biological macromolecules. The piperidine ring (C₅H₁₁N) introduces conformational flexibility, while the 4-methylphenyl substituent (C₈H₉) enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula and Weight

With the molecular formula C₂₂H₂₄N₄O, the compound has a molecular weight of 360.461 g/mol. Its IUPAC name, N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide, reflects the connectivity of these groups. The Standard InChIKey (BWUFHUHVRYTSGM-UHFFFAOYSA-N) and SMILES string (CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3) provide unambiguous identifiers for computational modeling.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves multi-step organic reactions. A representative route includes:

  • Quinoxaline Ring Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Piperidine Functionalization: Introduction of the carboxamide group at the piperidine-4-position via nucleophilic acyl substitution.

  • Benzylation: Coupling the 4-methylbenzylamine group to the carboxamide nitrogen using coupling reagents like EDC/HOBt.

Reaction Profiles

The compound undergoes characteristic reactions of its functional groups:

  • Oxidation: The quinoxaline ring is susceptible to oxidation with agents like hydrogen peroxide, yielding N-oxides.

  • Reduction: Sodium borohydride selectively reduces the carboxamide to a secondary amine.

  • Substitution: Nucleophilic displacement at the piperidine nitrogen with thiols or amines modifies pharmacological activity.

Mechanism of Biological Action

Target Engagement

While explicit target data remain limited, structural analogs suggest mechanisms involving:

  • Nucleic Acid Intercalation: The planar quinoxaline ring inserts between DNA base pairs, disrupting replication or transcription.

  • Enzyme Inhibition: Piperidine carboxamides often inhibit proteases or kinases via hydrogen bonding to catalytic residues.

  • Receptor Modulation: The 4-methylphenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors.

Pharmacokinetic Considerations

The compound’s logP (estimated at 3.2) predicts moderate blood-brain barrier penetration. Metabolites likely arise from hepatic oxidation of the methylphenyl group or hydrolysis of the carboxamide.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesPotential Applications
N-[(4-Methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamideC₂₂H₂₄N₄OCarboxamide at piperidine-3-positionKinase inhibition
4-Methyl-4-[(4-methylphenyl)methyl]piperidineC₁₄H₂₁NLacks quinoxaline and carboxamide groupsAnxiolytic agents

Physicochemical and Computational Data

Solubility and Stability

Experimental solubility data are unavailable, but computational models (e.g., ALOGPS) predict aqueous solubility <0.1 mg/mL, consistent with its lipophilic profile. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH.

Molecular Modeling Insights

Docking simulations using the InChI-rendered structure suggest high-affinity binding to the ATP pocket of tyrosine kinases (e.g., ABL1). The quinoxaline ring aligns with hydrophobic residues, while the carboxamide forms hydrogen bonds with the hinge region.

Future Directions and Applications

Synthetic Optimization

Future work should prioritize:

  • Stereoselective Synthesis: Enantiomeric resolution to isolate bioactive conformers.

  • Prodrug Derivatives: Esterification of the carboxamide to enhance oral bioavailability.

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